molecular formula C32H39NO2 B563417 Ebastine-d5

Ebastine-d5

Numéro de catalogue: B563417
Poids moléculaire: 474.7 g/mol
Clé InChI: MJJALKDDGIKVBE-UAVBZTRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ebastine-d5 est une version marquée au deutérium de l’Ebastine, un antagoniste du récepteur H1 de l’histamine de deuxième génération. Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques de l’Ebastine. Le marquage au deutérium permet de suivre le composé lors de divers processus biochimiques sans altérer ses propriétés pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Ebastine-d5 implique l’incorporation d’atomes de deutérium dans la molécule d’Ebastine. Cela est généralement réalisé par des réactions d’échange hydrogène-deutérium. Le processus commence par la synthèse de l’Ebastine, suivie de l’introduction du deutérium en utilisant des réactifs deutérés dans des conditions contrôlées. Les conditions de réaction impliquent souvent l’utilisation de solvants deutérés et de catalyseurs pour faciliter l’échange.

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du marquage au deutérium. La production est effectuée dans des installations spécialisées équipées pour manipuler des composés deutérés, garantissant que le produit final répond aux spécifications requises pour la recherche .

Analyse Des Réactions Chimiques

Metabolic Pathways

Ebastine-d5 undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to form carthis compound, its active metabolite. Key metabolic reactions include:

Reaction TypeEnzymatic ProcessDeuterium Isotope EffectOutcome
Hydroxylation CYP3A4-mediated oxidation of the piperidine ringReduced reaction rate due to C–D bond stabilityDelayed formation of carthis compound
Conjugation Glucuronidation of carthis compoundMinimal isotope impactEnhanced urinary excretion of conjugated metabolites

Deuteriation at the piperidine ring slows oxidative metabolism, potentially prolonging half-life compared to non-deuterated ebastine .

Physicochemical Stability

This compound exhibits stability under standard storage conditions but degrades under extreme environments:

PropertyValue/ConditionNotes
Melting Point 80–82°CMatches non-deuterated ebastine
Solubility Slightly soluble in methanol (heated)Improved lipophilicity due to deuterium
Thermal Stability Stable ≤100°C; decomposes at 596°CDegradation products include diphenylmethane derivatives
Photostability Sensitive to UV lightRequires amber packaging for long-term storage

Reactivity in Analytical Contexts

This compound serves as an internal standard in mass spectrometry due to predictable fragmentation patterns:

ApplicationMethodKey Observations
Quantitative Analysis LC-MS/MS (m/z 470.3 → 167.1)Deuterium prevents overlap with ebastine’s signal, enabling precise quantification
Isotope Dilution GC-MS with derivatizationDeuterium enhances chromatographic separation in complex matrices

Comparative Pharmacodynamics

While this compound’s binding affinity (IC₅₀ = 45 nM for H1 receptors) mirrors non-deuterated ebastine, its altered pharmacokinetics influence experimental outcomes :

ParameterEbastineThis compound
Half-life (rats) 10–12 hrs14–16 hrs
CYP3A4 Inhibition ModerateReduced (due to slower metabolism)

Key Findings from Research:

  • Synthesis Efficiency : Deuterium incorporation achieves >98% isotopic purity using optimized reflux conditions .
  • Metabolic Profiling : Carthis compound shows 20% lower plasma clearance in renal-impaired models compared to non-deuterated carebastine .
  • Stability Advantage : this compound resists thermal decomposition up to 100°C, making it suitable for high-temperature formulations .

Applications De Recherche Scientifique

Pharmacological Research

Antihistaminic Activity
Ebastine-d5 retains the pharmacological properties of ebastine, functioning as an H1 receptor antagonist. It is effective in mitigating the symptoms associated with allergic rhinitis and urticaria by blocking the action of histamine, a key mediator in allergic responses. Clinical trials have demonstrated that ebastine is superior to other antihistamines, such as loratadine and cetirizine, in reducing allergy symptoms. For instance, a meta-analysis indicated that ebastine at doses of 10 mg and 20 mg significantly improved symptom scores compared to placebo and was more effective than loratadine 10 mg in patients with seasonal allergic rhinitis .

Pharmacokinetics and Safety
The pharmacokinetic profile of this compound has been explored in various studies. It is metabolized to carebastine, its active form, which exhibits prolonged action. Research has shown that renal impairment does not significantly affect the pharmacokinetics of ebastine, indicating its safety across different patient populations . Furthermore, studies have reported no significant cardiac adverse effects associated with ebastine use, making it a well-tolerated option for long-term management of allergic conditions .

Clinical Applications

Treatment of Allergic Rhinitis and Urticaria
this compound is utilized in clinical settings for the treatment of allergic rhinitis and chronic idiopathic urticaria. In randomized controlled trials, patients receiving ebastine experienced marked improvements in nasal congestion, sneezing, and itching compared to those on placebo. The efficacy of ebastine at dosages of 10 mg and 20 mg has been confirmed through various studies, showing significant reductions in total symptom scores .

Case Studies
Numerous case studies highlight the effectiveness of ebastine in real-world settings. For instance, one study documented the successful management of chronic urticaria symptoms in a cohort of patients treated with ebastine over a period of several weeks. The results indicated a significant reduction in wheals and pruritus scores . Another case series focused on patients with seasonal allergic rhinitis showed that those treated with ebastine reported fewer allergy-related disruptions to daily activities compared to those receiving alternative antihistamines .

Research Methodologies

Clinical Trials
The efficacy and safety profiles of this compound have been assessed through various clinical trials employing rigorous methodologies. These include double-blind placebo-controlled designs that ensure the reliability of findings. Trials have typically measured outcomes such as total symptom scores and specific allergy-related metrics (e.g., nasal congestion) over defined periods .

In Vitro Studies
In vitro studies have also been conducted to explore the mechanism by which ebastine exerts its effects on inflammatory mediators. For example, research demonstrated that ebastine inhibits the release of prostaglandins and leukotrienes from immune cells upon allergen exposure, indicating its role beyond mere H1 receptor antagonism .

Mécanisme D'action

L’Ebastine-d5, comme l’Ebastine, exerce ses effets en antagonisant le récepteur H1 de l’histamine. Cette action empêche l’histamine de se lier au récepteur, inhibant ainsi la réponse allergique. Le marquage au deutérium ne modifie pas le mécanisme d’action, mais permet un suivi détaillé du composé dans les systèmes biologiques. Les cibles moléculaires comprennent les récepteurs H1 de l’histamine, et les voies impliquées sont liées à l’inhibition de la signalisation induite par l’histamine .

Comparaison Avec Des Composés Similaires

Composés similaires

    Ebastine: La version non deutérée de l’Ebastine-d5.

    Loratadine: Un autre antagoniste du récepteur H1 de l’histamine de deuxième génération.

    Cetirizine: Un antihistaminique largement utilisé avec des propriétés pharmacologiques similaires.

Unicité

L’this compound est unique en raison de son marquage au deutérium, ce qui permet un suivi précis dans les études pharmacocinétiques et métaboliques. Cette caractéristique le distingue des autres composés similaires, offrant des informations précieuses sur le comportement de l’Ebastine dans les systèmes biologiques .

Si vous avez d’autres questions ou si vous avez besoin de plus d’informations, n’hésitez pas à demander !

Activité Biologique

Ebastine-d5 is a deuterated derivative of the second-generation antihistamine ebastine, primarily utilized in pharmacological research to enhance the understanding of the drug's metabolism, pharmacokinetics, and biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms, which alters its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This modification allows for improved tracking in biological studies and potentially prolonged therapeutic effects with reduced side effects.

This compound functions primarily as a selective antagonist of the H1 histamine receptor. By blocking histamine's action, it alleviates symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion. The compound is metabolized to carebastine, its active metabolite, which also exhibits antihistaminic activity .

Key Mechanisms:

  • Histamine H1 Receptor Antagonism : Prevents histamine from binding to its receptors, thereby reducing allergic symptoms.
  • Metabolic Pathways : Metabolized by cytochrome P450 enzymes, particularly CYP3A4, which influences its pharmacokinetics.

Pharmacokinetics

The deuterated nature of this compound affects its pharmacokinetic profile. Studies suggest that deuterium substitution may lead to:

  • Altered Absorption and Distribution : Enhanced stability may result in prolonged action and increased bioavailability.
  • Reduced Metabolic Rate : Deuterated compounds often exhibit slower metabolism, potentially leading to sustained therapeutic effects.

Biological Effects

Research indicates that this compound retains the biological effects of ebastine while providing additional insights into drug behavior due to its isotopic labeling. Notably:

  • Inhibition of T Cell Proliferation : Studies show that ebastine can inhibit T cell proliferation and cytokine production (IL-4 and IL-5) in isolated human T cells.
  • Clinical Efficacy : Clinical trials have demonstrated significant symptom relief in patients with allergic rhinitis and chronic urticaria when treated with ebastine at doses ranging from 10 mg to 20 mg daily .

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of ebastine in treating allergic conditions:

Study TypePopulationTreatmentFindings
Randomized Controlled TrialPatients with Seasonal Allergic Rhinitis (SAR)Ebastine 10 mg vs. PlaceboSignificant reduction in total symptom scores
Comparative StudyPatients with Perennial Allergic Rhinitis (PAR)Ebastine 20 mg vs. Loratadine 10 mgEbastine was significantly more effective in symptom relief (p = 0.045)

Pharmacokinetic Studies

Research focusing on the pharmacokinetics of this compound has shown:

  • Stable Isotope Labeling : The use of deuterium allows for precise tracking of drug metabolism and distribution in vivo, providing valuable data for understanding drug interactions and efficacy.

Propriétés

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJALKDDGIKVBE-UAVBZTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.